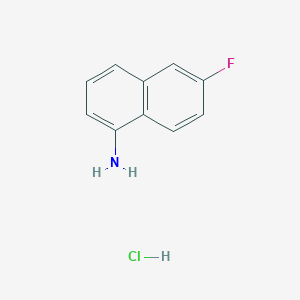

6-Fluoronaphthalen-1-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-fluoronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIUDSKUUKIEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 Fluoronaphthalen 1 Amine Hydrochloride

Reactivity of the Amine Functionality

The amine group in 6-Fluoronaphthalen-1-amine is a primary aromatic amine, and its reactivity is typical of such compounds, although modified by the electronic effects of the fused ring system and the fluorine atom.

N-Alkylation and N-Acylation Reactions

The primary amine of 6-Fluoronaphthalen-1-amine can undergo N-alkylation and N-acylation reactions to form corresponding secondary or tertiary amines and amides, respectively. These reactions typically require the free amine form, so the hydrochloride salt must be neutralized with a base to liberate the nucleophilic nitrogen.

N-Alkylation involves the reaction of the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products, as the resulting secondary amine can also be nucleophilic. msu.edu To achieve selective mono-alkylation, reductive amination using an aldehyde or ketone in the presence of a reducing agent is often a more effective method. rsc.org

N-Acylation is the reaction of the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) to form an amide. This reaction is generally very efficient and selective for mono-acylation. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-6-fluoronaphthalen-1-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(6-Fluoronaphthalen-1-yl)acetamide | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂) |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-6-fluoronaphthalen-1-amine | Acid catalyst, Methanol |

Transformations Involving the Protonated Amine (Hydrochloride Salt)

In the hydrochloride salt form, the amine group exists as an ammonium (B1175870) cation (-NH₃⁺). This protonation has several important consequences for the molecule's reactivity. youtube.com Firstly, the lone pair of electrons on the nitrogen is no longer available, rendering the amine non-nucleophilic. researchgate.net Therefore, reactions such as N-alkylation and N-acylation will not occur until the free amine is regenerated by the addition of a base.

Secondly, the -NH₃⁺ group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. This is in contrast to the free amine (-NH₂), which is a strongly activating, ortho-, para-directing group. This difference in directing effects can be exploited in synthesis to control the position of substitution on the naphthalene (B1677914) ring.

Oxidative and Reductive Transformations of the Aromatic Amine Group

The aromatic amine group of 6-Fluoronaphthalen-1-amine is susceptible to both oxidation and reduction, although the latter is more relevant to the synthesis of the amine from a corresponding nitro compound.

Oxidative Transformations: Aromatic amines can undergo a variety of oxidative reactions. oup.com Mild oxidation can lead to the formation of colored polymeric materials. Stronger oxidizing agents can convert the amine to a nitro group, although this is often a low-yielding process. Oxidative coupling reactions, often catalyzed by transition metals, can lead to the formation of azo compounds (Ar-N=N-Ar) or other coupled products. acs.orgacs.orgnih.gov For instance, photocatalytic oxidative coupling of arylamines can selectively produce azoaromatics. nih.gov

Reductive Transformations: While the amine group itself is not typically reduced, the synthesis of aromatic amines often involves the reduction of a corresponding nitro compound. chemistrystudent.comscispace.comacs.orgorganic-chemistry.org For example, 6-Fluoro-1-nitronaphthalene could be reduced to 6-Fluoronaphthalen-1-amine using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation. chemistrystudent.comgoogle.com

Transformations Involving the Fluorine Atom and C-F Bond

The carbon-fluorine bond in aromatic compounds is generally strong and unreactive. However, under specific conditions, it can be activated and participate in various transformations.

C-F Bond Activation and Selective Functionalization Strategies

The activation and functionalization of C-F bonds is a significant area of research in organic chemistry. baranlab.org Various strategies have been developed to achieve this, often employing transition metal catalysts or strong main-group reagents. nih.govnih.gov These methods can lead to the replacement of the fluorine atom with other functional groups, such as alkyl, aryl, or silyl (B83357) groups. The development of methods for the selective functionalization of C-F bonds is crucial for the synthesis of complex fluorinated molecules. nih.govspringernature.com

| Method | Catalyst/Reagent | Product Type | General Applicability |

|---|---|---|---|

| Cross-Coupling Reactions | Palladium or Nickel complexes with phosphine (B1218219) ligands | Biaryls, Alkylated arenes | Requires specific reaction conditions and substrates |

| Reductive Defluorination | Hydrosilanes with a catalyst | De-fluorinated arene | Can be selective for certain C-F bonds |

| Main-Group Metal-Mediated | Organolithium or Grignard reagents | Functionalized arenes | Often requires low temperatures |

Nucleophilic Aromatic Substitution Reactions on Fluoronaphthalenes

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing fluoroaromatic compounds. nih.gov In this reaction, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the fluorine atom, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgresearchgate.net

In 6-Fluoronaphthalen-1-amine, the amine group (-NH₂) is electron-donating, which would disfavor a classical SₙAr reaction at the C-F bond. However, in the hydrochloride salt form, the ammonium group (-NH₃⁺) is strongly electron-withdrawing. This could potentially activate the naphthalene ring towards nucleophilic attack, although the directing effects would need to be considered. The fluorine atom is generally a good leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic. masterorganicchemistry.com Recent advances have also enabled the nucleophilic defluorination of unactivated fluoroarenes through methods like organic photoredox catalysis. nih.gov

Electronic and Steric Influence of Fluorine on Naphthalene Reactivity

In addition to its inductive effect, fluorine also possesses a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the aromatic system through resonance. However, the inductive effect of fluorine is generally considered to be dominant over its mesomeric effect. This dual nature of fluorine's electronic influence can lead to complex reactivity patterns. For instance, the electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic attack, while its ability to stabilize carbocation intermediates through resonance can direct incoming electrophiles to specific positions. masterorganicchemistry.comlibretexts.org

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. nih.gov Consequently, steric hindrance from the fluorine atom at the 6-position is generally minimal and is not expected to significantly impede the approach of reagents at neighboring positions. However, in certain reactions involving bulky reagents or transition states, even the modest size of the fluorine atom could play a role in directing the stereochemical outcome. The interplay of these electronic and steric factors ultimately governs the chemical behavior of the naphthalene nucleus in 6-Fluoronaphthalen-1-amine hydrochloride.

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring System

The presence of both an activating amino group (-NH2) and a deactivating, yet ortho-, para-directing, fluorine atom on the naphthalene ring of this compound sets the stage for a rich and varied reactivity profile in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, proceeding through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring. libretexts.org In the case of this compound, the powerful electron-donating amino group at the 1-position is a strong activating group and an ortho-, para-director. nih.gov Conversely, the fluorine atom at the 6-position is a deactivating group due to its strong inductive effect, but it also directs incoming electrophiles to the ortho and para positions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. researchgate.net These reactions proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. While the fluorine atom in this compound is an electron-withdrawing group, the presence of the electron-donating amino group generally disfavors nucleophilic aromatic substitution on the ring.

However, under specific conditions, such as the presence of a very strong nucleophile or in reactions that proceed via an elimination-addition (benzyne) mechanism, nucleophilic substitution might be possible. The fluorine atom itself can also act as a leaving group in SNAr reactions, particularly if there are other strong electron-withdrawing groups present on the ring to stabilize the anionic intermediate.

Directing Effects of Substituents in Aromatic Substitution

| Substituent | Effect on Reactivity (EAS) | Directing Influence (EAS) | Effect on Reactivity (SNAr) | Directing Influence (SNAr) |

|---|---|---|---|---|

| -NH2 (Amino) | Strongly Activating | Ortho, Para | Deactivating | - |

| -F (Fluoro) | Deactivating | Ortho, Para | Activating | Ortho, Para |

| -NH3+ (Ammonium) | Strongly Deactivating | Meta | - | - |

Mechanistic Pathways of Key Transformations

The mechanistic pathways of reactions involving this compound can be complex, potentially involving radical intermediates and proceeding through either concerted or stepwise mechanisms. Understanding these pathways is crucial for predicting reaction outcomes and designing synthetic strategies.

Exploration of Radical Intermediates in Fluoronaphthalene Chemistry

Radical intermediates are species with unpaired electrons and are often involved in reactions initiated by light, heat, or radical initiators. In the context of fluoronaphthalene chemistry, radical intermediates can be generated through various processes, including single-electron transfer (SET) reactions. The amino group in this compound can be oxidized to form an amine radical cation, which can then undergo further reactions.

These radical intermediates are typically highly reactive and can participate in a variety of transformations, such as hydrogen atom abstraction, addition to double bonds, and cyclization reactions. The presence of the fluorine atom can influence the stability and reactivity of these radical intermediates through its electronic effects. For example, the electron-withdrawing nature of fluorine could destabilize an adjacent radical center. The study of these radical pathways often involves techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical species.

Analysis of Concerted vs. Stepwise Mechanisms

Chemical reactions can proceed through two primary mechanistic pathways: concerted and stepwise. A concerted reaction occurs in a single step, where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. libretexts.org In contrast, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates. libretexts.org

The distinction between these two mechanisms is fundamental to understanding reaction kinetics and stereochemistry. For reactions involving this compound, such as substitution or elimination reactions, it is important to determine whether the pathway is concerted or stepwise. For instance, a nucleophilic aromatic substitution reaction could, in principle, proceed through a concerted mechanism where the nucleophile attacks and the leaving group departs in a single step, or a stepwise mechanism involving the formation of a Meisenheimer complex. Computational studies and kinetic isotope effect experiments are powerful tools for distinguishing between these mechanistic possibilities.

Characterization of Transition States and Intermediates

The characterization of transition states and intermediates is a cornerstone of mechanistic chemistry. Transition states are high-energy, transient species that represent the energy maximum along a reaction coordinate, while intermediates are metastable species that correspond to local energy minima. libretexts.org The structure and energy of these species dictate the rate and outcome of a chemical reaction.

For reactions of this compound, computational chemistry methods, such as density functional theory (DFT), can be employed to model the structures and energies of transition states and intermediates. These calculations can provide valuable insights into the reaction mechanism, including the activation energy and the geometry of the transition state. Experimental techniques such as trapping experiments, spectroscopic analysis (e.g., NMR, IR, and mass spectrometry) of reaction mixtures, and kinetic studies can provide evidence for the existence of intermediates and help to elucidate the reaction pathway. For example, in electrophilic aromatic substitution, the arenium ion (a carbocation intermediate) is a key intermediate whose stability is influenced by the substituents on the aromatic ring. libretexts.org

Key Mechanistic Concepts

| Concept | Description | Relevance to this compound |

|---|---|---|

| Radical Intermediates | Species with unpaired electrons, often highly reactive. | Can be formed from the amino group via oxidation, leading to unique reaction pathways. |

| Concerted Mechanism | A reaction that occurs in a single step without intermediates. | Possible for certain substitution or elimination reactions, influencing stereochemistry and kinetics. |

| Stepwise Mechanism | A reaction that proceeds through one or more intermediates. | Common for electrophilic and nucleophilic aromatic substitutions, involving species like arenium ions or Meisenheimer complexes. |

| Transition States | The highest energy point along a reaction coordinate. | Their structure and energy determine the reaction rate. Can be modeled computationally. |

| Intermediates | Metastable species formed during a reaction. | Their stability influences the reaction pathway. Can sometimes be detected or trapped experimentally. |

Advanced Spectroscopic and Structural Elucidation of 6 Fluoronaphthalen 1 Amine Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-Fluoronaphthalen-1-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would provide a comprehensive picture of its atomic connectivity and electronic environment.

In the ¹H NMR spectrum of this compound, the protons on the naphthalene (B1677914) ring are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The protonation of the amine group to form the ammonium (B1175870) salt (-NH₃⁺) results in the appearance of a broad signal for the ammonium protons. This signal's chemical shift is highly dependent on the solvent and concentration but generally appears significantly downfield.

The fluorine atom at the C-6 position and the ammonium group at the C-1 position influence the chemical shifts of the adjacent aromatic protons through electronic effects. The protons on the fluorinated ring (H-5 and H-7) will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting in their signals. The specific chemical shifts and coupling constants (J-values) are critical for unambiguous assignment. For instance, ortho, meta, and para H-F coupling constants have characteristic ranges.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.5 | m (multiplet) | H-H, H-F |

Note: These are estimated values. Actual experimental data is required for precise assignments.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected for the ten carbon atoms of the naphthalene core. libretexts.org Aromatic carbons typically resonate in the range of 110-160 ppm. pressbooks.pub

The carbon atom directly bonded to the fluorine (C-6) will appear as a doublet due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-250 Hz). The carbons adjacent to C-6 (C-5 and C-7) will also show smaller C-F couplings (²JCF and ³JCF). The carbon bearing the ammonium group (C-1) will be shifted downfield due to the electron-withdrawing effect of the nitrogen. In broadband decoupled spectra, all carbon signals appear as singlets, except for those coupled to fluorine. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and C-F Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|

| C-F (C-6) | ~155 - 165 | ¹JCF (large doublet) |

| C-NH₃⁺ (C-1) | ~135 - 145 | |

| Aromatic CH | ~110 - 135 | ⁿJCF (smaller couplings) |

Note: Values are estimated based on substituent effects on naphthalene systems.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will appear as a multiplet due to coupling with nearby protons, primarily the ortho-protons (H-5 and H-7). Analysis of this coupling pattern can confirm the position of the fluorine atom on the naphthalene ring.

Two-dimensional (2D) NMR experiments are crucial for definitively assigning the complex ¹H and ¹³C spectra of aromatic systems.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This would allow for the tracing of proton connectivity within each aromatic ring of the naphthalene system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This technique would be essential for assigning each proton to its corresponding carbon atom.

Vibrational Spectroscopy for Characteristic Functional Group Analysis and Bonding Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, several key absorption bands would be expected.

The formation of the ammonium salt is a dominant feature in the IR spectrum. The N-H stretching vibrations of the -NH₃⁺ group appear as a very broad and strong series of bands in the region of 3200-2800 cm⁻¹. spectroscopyonline.com These broad absorptions often obscure the C-H stretching bands. spectroscopyonline.com

Other characteristic vibrations include:

Aromatic C-H stretching: These typically appear as sharp peaks just above 3000 cm⁻¹.

N-H bending: The bending vibrations for the ammonium group are expected around 1600-1500 cm⁻¹.

Aromatic C=C stretching: These absorptions occur in the 1650-1450 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ range.

C-N stretching: This vibration for aromatic amines is found between 1350 and 1200 cm⁻¹. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Ammonium (-NH₃⁺) | N-H Bend | 1600 - 1500 | Medium |

| Aromatic C=C | C=C Stretch | 1650 - 1450 | Medium-Variable |

| Aromatic C-N | C-N Stretch | 1350 - 1200 | Medium |

Theoretical and Computational Chemistry Studies on 6 Fluoronaphthalen 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool in computational chemistry to predict a variety of molecular properties with a good balance between accuracy and computational cost. researchgate.net For a molecule like 6-Fluoronaphthalen-1-amine hydrochloride, DFT calculations would be instrumental in understanding its fundamental electronic characteristics.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the global minimum on the potential energy surface. researchgate.net For this compound, this would involve determining the most stable three-dimensional structure, including the bond lengths, bond angles, and dihedral angles of the fluoronaphthalene ring system, the amine group, and the associated hydrochloride.

DFT calculations can be employed to explore different possible isomers (if any) and conformers. For instance, the orientation of the NH3+ group relative to the naphthalene (B1677914) ring could lead to different conformers. By calculating the total electronic energy of each optimized structure, their relative stabilities can be determined. The conformer with the lowest energy is predicted to be the most abundant at equilibrium. mdpi.com Such studies are crucial as the molecular geometry influences many other chemical and physical properties. researchgate.net

Table 1: Representative Data from a Hypothetical Energetic Analysis

| Isomer/Conformer | Relative Energy (kcal/mol) |

| Conformer A | 0.00 |

| Conformer B | +1.5 |

| Conformer C | +3.2 |

| Isomer X | +10.5 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. numberanalytics.com For this compound, FMO analysis would help in predicting its reactivity towards electrophiles and nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

The distribution of electrons within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. DFT calculations can provide detailed information about the charge distribution. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net

MEP maps are color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential. For this compound, an MEP map would likely show a negative potential around the fluorine atom due to its high electronegativity and a positive potential around the ammonium (B1175870) group (NH3+). This information is valuable for predicting how the molecule will interact with other molecules, such as solvents or biological targets. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. rsc.org DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. researchgate.netmdpi.com

The accuracy of these predictions depends on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure or to help assign the signals in a complex spectrum. nrel.gov Such computational studies have proven to be powerful tools for identifying geometric isomers and elucidating structures in solution. mdpi.commdpi.com

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 125.4 | 124.9 |

| C2 | 118.2 | 117.8 |

| C3 | 129.6 | 129.1 |

| C4 | 127.8 | 127.5 |

| C5 | 110.5 | 110.1 |

| C6 (C-F) | 160.1 | 159.7 |

| C7 | 115.3 | 114.9 |

| C8 | 130.7 | 130.2 |

| C9 | 135.2 | 134.8 |

| C10 | 122.9 | 122.5 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. q-chem.com These calculations are typically performed on the optimized geometry of the molecule. q-chem.com

The calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, the computed frequencies are usually scaled by an empirical factor to improve the agreement with experimental data. researchgate.net For this compound, a computational vibrational analysis would predict the frequencies of characteristic bond stretches (e.g., N-H, C-F, C-H, C=C), bends, and other vibrational modes. This information would be invaluable for assigning the peaks in the experimental IR and Raman spectra. dtic.mil

Table 4: Hypothetical Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3350 | 3216 | N-H stretch |

| ν(C-H) | 3150 | 3024 | Aromatic C-H stretch |

| ν(C=C) | 1620 | 1555 | Naphthalene ring stretch |

| ν(C-F) | 1250 | 1200 | C-F stretch |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry provides powerful tools for elucidating the detailed steps of a chemical reaction. For a compound like this compound, these studies would involve mapping the energetic changes as reactants transform into products. Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to identify the most likely pathways a reaction will follow. nih.gov

A key aspect of these studies is the identification of transition states—the highest energy point along a reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. nih.gov Computational models can precisely calculate the geometries and vibrational frequencies of these fleeting structures, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Potential Energy Surface Exploration for Reaction Pathways

The potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. nih.gov For this compound, exploring the PES would reveal the step-by-step mechanism of reactions it might undergo, such as electrophilic substitution or nucleophilic attack.

The exploration process involves:

Identifying Stationary Points: Locating the reactants, products, and any intermediates, which exist in energy minima on the PES.

Locating Transition States: Finding the saddle points (energy maxima in one direction and minima in all others) that connect these minima.

Calculating Reaction Paths: Tracing the intrinsic reaction coordinate (IRC) to confirm that a transition state correctly connects the intended reactants and products.

The resulting energy profile provides critical thermodynamic and kinetic data, such as reaction enthalpies and activation barriers, which can predict the feasibility and rate of a proposed reaction pathway. nih.govrsc.org

Kinetic Isotope Effect (KIE) Predictions and Experimental Correlation

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. It measures the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H). nih.gov A significant change in rate (a primary KIE) suggests that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction.

Computational chemistry can predict KIE values by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy molecules. The difference in zero-point vibrational energy between the isotopic molecules is the primary origin of the KIE. These predicted values can then be compared with experimental results to validate a proposed reaction mechanism. nih.gov For instance, if a reaction involving this compound was hypothesized to involve the cleavage of a specific C-H bond, this could be tested computationally and experimentally.

Table 1: Illustrative Example of Predicted KIE Data for a Hypothetical Reaction

This table demonstrates what a typical output from a KIE prediction study might look like. Note: This data is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

| Reaction Step | Bond Being Cleaved | Predicted kH/kD | Implication for Mechanism |

| Proton Abstraction | N-H | 6.8 | N-H bond cleavage is likely part of the rate-determining step. |

| Aromatic Substitution | C-H | 1.2 | C-H bond cleavage is not involved in the rate-determining step (secondary KIE). |

Analysis of Non-Covalent Interactions (e.g., C-F···π, N-H···F)

Non-covalent interactions are crucial in determining the three-dimensional structure (conformation), crystal packing, and molecular recognition properties of a molecule. In this compound, several key non-covalent interactions are expected to play a significant role. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are used to visualize and quantify these forces.

Key interactions for this molecule include:

N-H···F Hydrogen Bonds: The amine group (N-H) can act as a hydrogen bond donor, while the fluorine atom can act as an acceptor. Studies on related N-(8-fluoronaphthalen-1-yl)benzamide derivatives have shown through DFT calculations and spectroscopy that such N-H···F interactions can be significant, influencing molecular conformation. acs.org

C-F···π Interactions: The polarized C-F bond can interact with the electron-rich π-system of the naphthalene ring of an adjacent molecule. These interactions, though weak, can be important in directing the face-to-face stacking of aromatic rings in the solid state. acs.org

π-π Stacking: The aromatic naphthalene rings can stack on top of each other, stabilized by attractive van der Waals forces. The presence of the electron-withdrawing fluorine atom can modulate the electronic character of the π-system, influencing the geometry and strength of this stacking. acs.org

Table 2: Summary of Key Non-Covalent Interactions

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Significance |

| Hydrogen Bond | N-H (donor), F (acceptor) | 1 - 5 | Influences conformation and crystal packing. |

| C-F···π Interaction | C-F bond, Naphthalene π-system | 0.5 - 2.5 | Contributes to the stability of molecular assemblies. |

| π-π Stacking | Naphthalene Ring ↔ Naphthalene Ring | 2 - 10 | Major contributor to crystal lattice energy. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical calculations are excellent for studying specific structures and reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a virtual movie of molecular behavior.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule may have several low-energy conformations accessible at room temperature. MD simulations can explore the potential energy surface to identify the most stable and populated conformations and the energy barriers between them.

Solvation Effects: The behavior of a molecule can change dramatically in a solvent. MD simulations explicitly model the interactions between the solute (this compound) and hundreds or thousands of solvent molecules (e.g., water). This allows for the calculation of properties like solvation free energy and provides a detailed picture of the solvent shell structure, including how water molecules arrange themselves to form hydrogen bonds with the amine and fluoro groups. mdpi.comsemanticscholar.orgdntb.gov.ua Such simulations often employ a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach for higher accuracy in describing the immediate solvent environment. researchgate.net

These simulations provide a bridge between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment.

Role As a Building Block and Probe in Specialized Chemical Research

Synthesis of Advanced Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

6-Fluoronaphthalen-1-amine hydrochloride serves as a crucial starting material for the synthesis of regiospecifically fluorinated polycyclic aromatic hydrocarbons (PAHs). The amine group can be readily converted into other functionalities, such as through diazotization reactions, allowing for the construction of more complex aromatic systems. This process is instrumental in creating novel PAHs with tailored electronic and photophysical properties.

One common synthetic strategy involves the diazotization of the amine group in 6-Fluoronaphthalen-1-amine, followed by a Sandmeyer-type reaction to introduce various substituents. Subsequent cyclization reactions can then be employed to build the extended polycyclic framework. For instance, coupling of the resulting diazonium salt with suitable aromatic partners can lead to the formation of larger, fluorinated PAHs. The fluorine substituent in these PAHs is of particular interest as it can significantly influence the molecule's electronic properties, stability, and solid-state packing, which are critical for applications in organic electronics.

A modular approach to synthesizing these complex molecules often involves multi-step synthetic sequences where the fluoronaphthylamine core is elaborated. For example, the amine can be transformed into an iodo or bromo functionality, which then participates in cross-coupling reactions to construct the larger PAH skeleton.

| Precursor | Reaction Type | Resulting PAH (Example) | Key Feature |

| This compound | Diazotization, Cross-coupling, Cyclization | Fluorinated Benzofurans | Introduction of heteroatoms |

| This compound | Buchwald-Hartwig amination | N-Aryl-6-fluoronaphthalen-1-amines | Precursors for aza-PAHs |

Precursor in Ligand and Catalyst Development for Non-Biological Applications

The amine functionality of this compound provides a convenient handle for the synthesis of novel ligands for transition-metal catalysis. The fluorinated naphthalene (B1677914) backbone can impart unique steric and electronic properties to the resulting ligands, influencing the activity and selectivity of the metal catalysts.

For example, the amine can be derivatized to form Schiff bases, amides, or phosphine-containing ligands. These ligands can then be coordinated to various transition metals to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The presence of the fluorine atom can enhance the thermal and oxidative stability of the catalyst and modulate its electronic properties, potentially leading to improved catalytic performance.

Research in this area focuses on the rational design of ligands where the fluoronaphthyl group is strategically positioned to influence the metal center's coordination environment. The steric bulk and electron-withdrawing nature of the fluorinated aromatic system can be fine-tuned to achieve desired catalytic outcomes.

| Ligand Type | Synthesis from 6-Fluoronaphthalen-1-amine | Metal (Example) | Catalytic Application (Example) |

| Schiff Base | Condensation with an aldehyde | Palladium | C-C cross-coupling |

| Phosphine-Amine | Reaction with a chlorophosphine | Rhodium | Asymmetric hydrogenation |

Applications in Materials Science Research

The unique combination of a fluorinated aromatic core and a reactive functional group makes this compound a valuable building block in materials science.

Derivatives of 6-Fluoronaphthalen-1-amine are being explored for their potential use in optoelectronic materials, including organic solar cells (OSCs). The introduction of fluorine atoms into organic semiconductor materials can lower the HOMO and LUMO energy levels, which is beneficial for improving the open-circuit voltage and air stability of OSCs.

The amine group of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a suitable building block for the construction of supramolecular assemblies and frameworks. These ordered structures can exhibit interesting properties, such as porosity, host-guest chemistry, and stimuli-responsive behavior.

For example, the amine can be derivatized to create molecules with specific recognition sites that can self-assemble into well-defined architectures. The fluorinated naphthalene unit can contribute to the stability and ordering of these assemblies through π-π stacking and fluorine-specific interactions. Research in this area is focused on designing and synthesizing molecular components that can spontaneously form functional supramolecular systems. While specific studies on this compound are not abundant, the principles of supramolecular assembly of fluorinated and amine-containing compounds are well-established. mtak.huresearchgate.netresearchgate.net

6-Fluoronaphthalen-1-amine can serve as a monomer or an intermediate in the synthesis of novel polymers with specialized properties. The amine group can be utilized in polymerization reactions such as polycondensation to form polyamides or polyimides. The incorporation of the fluoronaphthalene moiety into the polymer backbone can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of the resulting material.

For instance, diamine derivatives of 6-fluoronaphthalene could be polymerized with dianhydrides to produce fluorinated polyimides with low dielectric constants and high thermal stability, making them suitable for applications in microelectronics. Research in this field involves the synthesis of new monomers derived from 6-Fluoronaphthalen-1-amine and the investigation of their polymerization behavior and the properties of the resulting polymers.

Use as a Chemical Probe for Mechanistic Understanding of Complex Reactions

The specific structure of this compound, with its defined substitution pattern, can be utilized as a chemical probe to gain mechanistic insights into complex chemical reactions. By tracking the fate of the fluorine and amine groups through a reaction sequence, chemists can elucidate reaction pathways and intermediates.

For example, in studies of aromatic substitution reactions, the fluorine atom can serve as a spectroscopic label (e.g., for ¹⁹F NMR) to monitor the progress of the reaction and identify the formation of different isomers. The reactivity of the amine group can also be used to probe the accessibility of certain reaction sites and the influence of electronic effects on the reaction mechanism. While specific studies detailing the use of this compound as a chemical probe are not widely reported, the general principle of using substituted aromatic amines to understand reaction mechanisms is a common practice in physical organic chemistry.

Development of Novel Synthetic Tools and Reagents

This compound is a fluorinated aromatic amine that holds potential as a versatile building block in specialized chemical research. While specific detailed research findings on this compound are limited in publicly available literature, its structural motifs are found in various applications, from medicinal chemistry to materials science. The presence of the fluorine atom and the reactive amine group on the naphthalene scaffold allows for a range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.

The strategic placement of a fluorine atom on the naphthalene ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. nih.gov This makes fluorinated building blocks, such as this compound, of particular interest in drug discovery and the development of bioactive molecules. nih.gov The amine group serves as a key functional handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and diazotization reactions, which can be used to introduce further diversity into the molecular structure.

The hydrochloride salt form of the amine enhances its stability and solubility in certain solvents, which can be advantageous for handling and in specific reaction conditions. The general synthetic utility of fluorinated naphthalenamines can be seen in the preparation of various heterocyclic systems and as intermediates in the synthesis of complex organic molecules.

| Property | Value |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Appearance | (Predicted) Crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

The development of novel synthetic tools and reagents often relies on the availability of unique building blocks that can introduce specific functionalities and properties into target molecules. Fluorinated compounds are a cornerstone in this area of research. nih.gov For instance, related fluoronaphthalene derivatives have been utilized in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, highlighting the importance of the fluoronaphthalene scaffold in medicinal chemistry. chemicalbook.com

The general reactivity of the naphthalenamine core allows for its incorporation into a variety of molecular frameworks. The amine can be transformed into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the naphthalene ring through Sandmeyer-type reactions. Furthermore, the aromatic rings of the naphthalene system can undergo electrophilic substitution reactions, although the position of the fluorine atom and the amino group will direct the regioselectivity of these transformations.

In the broader context of developing new synthetic methodologies, building blocks like this compound could be employed in combinatorial chemistry to generate libraries of novel compounds for high-throughput screening. The unique combination of a rigid, aromatic naphthalene core with the electronic influence of a fluorine atom and the reactivity of an amino group makes it a potentially valuable tool for exploring chemical space and discovering new molecules with desired properties.

Future Directions and Emerging Research Areas

Unexplored Synthetic Pathways and Stereoselective Approaches

While classical methods for the synthesis of fluoronaphthalenamines exist, future research will likely focus on developing novel pathways that offer improved efficiency, safety, and atom economy. A significant area of exploration is the direct C-H amination of fluoronaphthalene precursors. This strategy avoids the traditional multi-step process involving nitration followed by reduction, thereby streamlining the synthesis. nih.govx-mol.net Enzymatic C-H amination, using engineered hemoproteins, presents a green and highly selective alternative, potentially allowing for synthesis under mild, aqueous conditions. nih.govx-mol.net

Another promising avenue is the development of stereoselective approaches for derivatives of 6-Fluoronaphthalen-1-amine. While the parent compound is achiral, the synthesis of chiral derivatives is crucial for pharmaceutical applications. Future work may involve asymmetric catalysis, such as photoredox-enabled cycloadditions, to produce highly functionalized and stereochemically defined cyclohexylamine (B46788) derivatives from related starting materials. nih.gov The use of chiral phosphoric acids in conjunction with such methods is a preliminary step towards achieving high enantioselectivity. nih.gov

| Synthetic Approach | Potential Advantages | Key Challenges | Relevant Emerging Techniques |

| Direct C-H Amination | Fewer synthetic steps, higher atom economy, reduced waste. | Regioselectivity control on the naphthalene (B1677914) ring, harsh conditions for some methods. | Biocatalysis with engineered enzymes nih.gov, Transition-metal-catalyzed C-H activation. researchgate.netmdpi.com |

| Enzymatic Synthesis | High selectivity (regio-, stereo-), environmentally benign conditions, sustainable. | Enzyme stability and availability, substrate scope limitations. | Directed evolution of enzymes, multi-enzymatic cascade reactions. nih.gov |

| Asymmetric Catalysis | Access to enantiopure derivatives for pharmaceutical use. | Development of specific catalysts, control of multiple stereocenters. | Photoredox catalysis, chiral acid co-catalysis. nih.gov |

Advanced Functionalization Strategies for Complex Molecular Architectures

The future utility of 6-Fluoronaphthalen-1-amine hydrochloride will be significantly enhanced by the development of advanced methods to incorporate it into complex molecular architectures. A key area of focus is the late-stage functionalization of drug candidates and materials, where the fluoronaphthylamine moiety can be introduced to fine-tune properties.

Transition-metal-catalyzed C-H activation is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly on the naphthalene core, bypassing the need for pre-functionalized substrates. researchgate.netprinceton.edu Strategies that allow for regioselective functionalization at positions other than the amino group's ortho-position are particularly sought after. researchgate.net For instance, developing directing groups that can be temporarily installed and later removed would provide access to a wider range of substituted isomers.

Furthermore, leveraging the unique electronic properties imparted by the fluorine atom could enable novel reactivity. The C–F bond itself, typically considered inert, can be activated under specific conditions using heterobimetallic complexes or transition metals, opening up pathways for C-F bond functionalization. nih.gov This allows the fluorine atom to be replaced by other functional groups, adding another layer of synthetic versatility. Copper-catalyzed C-H fluorination followed by nucleophilic substitution offers a sequence to transform C-H bonds into diverse functionalities. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The adoption of continuous flow chemistry is set to revolutionize the synthesis of aromatic amines, including 6-Fluoronaphthalen-1-amine. nih.gov Flow processes offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. nih.govacs.org For instance, the reduction of a nitro precursor to the amine can be accomplished in minutes in a flow reactor, compared to many hours in batch, often with no need for further purification. nih.gov The integration of in-line purification and analysis makes the continuous manufacturing of the target compound highly efficient. acs.orgmdpi.com

In parallel, there is a strong push towards more sustainable and "green" synthetic methods. numberanalytics.comsciencedaily.com This includes the use of less toxic reagents and solvents, as well as developing catalytic systems that minimize waste. acs.org Electrochemical methods for fluorination and amination are emerging as promising sustainable alternatives to traditional reagents. numberanalytics.comnumberanalytics.com Additionally, biocatalytic methods, which operate under mild conditions in aqueous media, represent a frontier in the green synthesis of fluorinated compounds. nih.govnih.gov

| Methodology | Key Benefits for Synthesis | Implementation Examples |

| Flow Chemistry | Enhanced safety, faster reactions, higher yields, easier scale-up, process automation. nih.govresearchgate.net | Metal-free reduction of nitro-aromatics nih.gov, multi-step drug synthesis. acs.orgmdpi.com |

| Sustainable Catalysis | Reduced environmental impact, lower cost, use of renewable resources. sciencedaily.com | Biocatalysis using enzymes nih.gov, electrochemical synthesis. numberanalytics.com |

| Green Reagents | Avoidance of toxic and hazardous materials, simplified workup procedures. acs.org | Use of aqueous ammonia (B1221849) or hydroxylamine (B1172632) in flow acs.org, development of safer fluorinating agents. numberanalytics.com |

Development of Novel Spectroscopic Techniques for In-Situ Characterization

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions. youtube.com While standard techniques like NMR and IR are valuable, they can be limited in complex reaction mixtures. acs.orgmdpi.com

Emerging techniques like molecular rotational resonance (MRR) spectroscopy offer extraordinary selectivity, allowing for the unambiguous identification and quantification of reactants, intermediates, and products in a mixture without the need for chromatographic separation. acs.org Other powerful methods for real-time analysis include Raman and UV-Vis spectroscopy, which can be coupled with fiber-optic probes for in-line monitoring within a flow reactor. mdpi.comfiveable.memdpi.com These process analytical technologies (PAT) provide immediate feedback on reaction progress, enabling precise control and optimization. mdpi.com The insights gained from these techniques can help identify key intermediates and pinpoint the origins of side reactions or catalyst deactivation. youtube.comnih.gov

| Technique | Principle | Advantages for In-Situ Monitoring | Limitations |

| Molecular Rotational Resonance (MRR) | Measures absorption of microwaves by rotating gas-phase molecules. | Unparalleled selectivity for different isomers, no need for calibration models. acs.org | Requires volatilization of the sample. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light by vibrating molecules. fiveable.me | Non-invasive, compatible with aqueous solutions, provides structural information. mdpi.commdpi.com | Weak signal, potential for fluorescence interference. |

| In-Situ IR (ATR-FTIR) | Measures absorption of infrared light, probing vibrational modes. fiveable.me | Provides real-time concentration data, sensitive to functional group changes. youtube.com | Water absorption can be problematic, signal overlap in complex mixtures. |

| In-Situ NMR | Uses magnetic fields to probe the nuclei of atoms. acs.org | Provides detailed structural information, non-invasive. | Lower sensitivity, expensive equipment, potential for line broadening. acs.org |

Synergistic Advancements in Computational Chemistry and Experimental Studies

The interplay between computational chemistry and experimental work is becoming indispensable for modern chemical research. acs.orgrsc.orgscielo.br For this compound, Density Functional Theory (DFT) and other computational methods can provide profound insights into its electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.netmdpi.com

In the future, this synergy will accelerate discovery in several ways:

Mechanism Elucidation: Computational modeling can map out entire reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed chemo- and regioselectivity. scielo.brresearchgate.net This helps experimentalists to understand unexpected outcomes and to design more efficient synthetic routes. acs.org

Predictive Modeling: By calculating properties like redox potentials or the energies of molecular orbitals (HOMO/LUMO), computational studies can predict the reactivity of the molecule and guide the selection of appropriate reagents and catalysts. researchgate.netresearchgate.net This predictive power can screen potential synthetic strategies before they are attempted in the lab, saving time and resources. nih.gov

Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity for specific transformations, such as the C-H functionalization of the naphthalene core. acs.org For example, the properties of ligands in a metal complex can be computationally tuned to achieve a desired reactivity. acs.org

This integrated approach, where computational predictions guide experimental design and experimental results validate and refine computational models, creates a powerful feedback loop that accelerates the pace of innovation. princeton.edursc.orgnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-Fluoronaphthalen-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of naphthalen-1-amine precursors. For example, nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) or tetrafluoroborate salts under anhydrous conditions can introduce the fluorine substituent . Post-synthesis, the amine is protonated with HCl to form the hydrochloride salt. Purification often employs recrystallization from ethanol/water mixtures or preparative HPLC to achieve >95% purity. Critical parameters include reaction temperature (optimized between 80–120°C) and stoichiometric control of fluorinating agents to minimize byproducts like dehalogenated intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, with ¹⁹F NMR specifically verifying fluorination at the 6-position. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures correct Cl⁻ counterion stoichiometry. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the amine hydrochloride. Periodic stability testing via HPLC is advised, with degradation thresholds set at <2% impurity over 12 months. Avoid aqueous solutions unless buffered at pH 4–6 to minimize amine deprotonation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing in solid-state vs. solution-phase structures. Use X-ray crystallography to validate the solid-state conformation and compare with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) for gas-phase predictions. For solution-phase conflicts, employ variable-temperature NMR to assess dynamic effects like rotational barriers around the naphthalene ring .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Implement design of experiments (DoE) to evaluate critical variables (e.g., reaction time, catalyst loading). For example, a Taguchi L9 array can identify optimal conditions for fluorination and HCl salt formation. Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and terminate reactions at >90% conversion. For scale-up, prioritize flow chemistry to enhance heat/mass transfer and reduce side reactions .

Q. How can the reaction mechanism of this compound in cross-coupling reactions be elucidated?

- Methodological Answer : Employ kinetic isotope effects (KIE) by substituting ¹H with ²H at reactive sites (e.g., amine group) to probe rate-determining steps. Use tandem mass spectrometry (MS/MS) to detect transient intermediates. For Pd-catalyzed couplings, conduct Hammett studies with para-substituted aryl halides to assess electronic effects on reaction rates .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : For receptor-binding studies, use fluorescence polarization (FP) assays with fluorescently labeled ligands. Cytotoxicity can be assessed via MTT or resazurin assays in cell lines (e.g., HEK293 or HepG2), with IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism). Include positive controls like known kinase inhibitors to validate assay robustness .

Q. How can impurity profiles of this compound be rigorously analyzed for regulatory compliance?

- Methodological Answer : Apply LC-MS/MS with a triple quadrupole system to detect trace impurities (≤0.1%). Use reference standards (e.g., naphthalen-1-amine or des-fluoro analogs) for spiking experiments. Quantify impurities via external calibration curves and validate methods per ICH Q2(R1) guidelines for specificity, linearity, and accuracy. For genotoxic impurities, employ Ames test-compatible thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.